molecular formula C8H13NO3 B141190 Ethyl allyl(2-oxoethyl)carbamate CAS No. 128740-03-4

Ethyl allyl(2-oxoethyl)carbamate

Cat. No. B141190
M. Wt: 171.19 g/mol
InChI Key: IQQODTFRDRREIO-UHFFFAOYSA-N
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Description

Ethyl carbamate (EC) is a compound that has been studied for its carcinogenic potential and its ability to form adducts with macromolecules such as DNA and hemoglobin. The compound is bioactivated by CYP2E1 to form a reactive epoxide, which can then react with biological macromolecules .

Synthesis Analysis

The synthesis of ethyl carbamate derivatives has been explored in various studies. For instance, ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates were synthesized using liquid-liquid phase transfer catalysis, which offers advantages such as mild conditions and high yield . Another study reported the synthesis of a tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, which is a promising material for nonlinear optics .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives has been characterized using techniques such as X-ray diffraction. For example, the tolane derivative mentioned above has several crystal forms, and its non-centrosymmetric structure is crucial for its application in nonlinear optics .

Chemical Reactions Analysis

Ethyl carbamate undergoes various chemical reactions in vivo, leading to the formation of adducts such as N-(2-oxoethyl)valine in hemoglobin and 7-(2-oxoethyl)guanine in DNA. These adducts are formed through the metabolic activation pathway of ethyl carbamate and are believed to play a role in the carcinogenic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate and its derivatives are influenced by their molecular structure. For instance, the presence of a hydrogen bond in the tolane derivative contributes to its non-centrosymmetric geometry, which is essential for its optical properties . Additionally, the toxicological effects of ethyl carbamate on human hepatocellular carcinoma cells (HepG2) have been studied, revealing that EC treatment affects multiple metabolic pathways, induces oxidative stress, and disrupts membrane integrity .

Scientific Research Applications

Applications in Chemical Synthesis

The compound Ethyl allyl(2-oxoethyl)carbamate and its derivatives have been actively studied in the field of chemical synthesis, particularly in reactions involving carbamates. For instance, direct reactions between carbamates and allylic carbonates have been developed to form branched, conveniently protected primary allylic amines with high regioselectivity and enantioselectivity. This process, which involves the use of a metalacyclic iridium catalyst, is significant for its efficiency in synthesizing protected amines from aryl-, heteroaryl-, and alkyl-substituted allylic carbonates and various carbamates (Weix et al., 2009).

Advances in Analytical Techniques

Considerable advancements have been made in the analytical detection and quantification of carbamate compounds in various matrices. For instance, surface-enhanced Raman scattering (SERS) has been employed for the quantitative detection of ethyl carbamate in alcoholic beverages, using silver-coated gold nanoparticle colloids as SERS amplifiers. This method demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the food and beverage industry (Yang et al., 2013).

Environmental and Toxicological Studies

Ethyl carbamate has been identified as a chemical substance widely present in fermented food products and alcoholic beverages, and classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Recent research highlights the significance of understanding the formation, metabolism, and potential toxic effects of ethyl carbamate, leading to the development of mitigation strategies through physical, chemical, enzymatic, and genetic engineering methods. The role of natural products in providing protection against ethyl carbamate-induced toxicity has also been a focus, emphasizing the importance of this compound in food safety and environmental health (Gowd et al., 2018).

Safety And Hazards

Ethyl allyl(2-oxoethyl)carbamate is classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl N-(2-oxoethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-5-9(6-7-10)8(11)12-4-2/h3,7H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQODTFRDRREIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC=C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl allyl(2-oxoethyl)carbamate

Synthesis routes and methods I

Procedure details

68 g (0.313 mol) of ethyl N-allyl-N-(2,2-dimethoxyethyl)-carbamate are heated with150 ml of formic acid at 100° C. for one hour. The mixture is poured onto ice and extracted several times with methylene chloride, the organic phases are washed with sodium bicarbonate solution, dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
68 g
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Synthesis routes and methods II

Procedure details

A solution of ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate (Intermediate 42, 1218 g, 2.79 mol) in HCOOH (4.2 L) was refluxed for 0.5 h. Then crushed ice was added to quench the reaction, the mixture was extracted with CH2Cl2 (2 L×3). The combined organic solutions were washed with sat. NaHCO3 (3 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (480 g, 50%) as yellow oil; 1H NMR: (CDCl3) 1.15-1.32 (3H, m), 3.89-4.00 (4H, m), 4.07-4.16 (2H, m), 5.10 (2H, m), 5.73 (1H, m), 9.53 (1H, s).
Quantity
1218 g
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Reaction Step One
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Quantity
4.2 L
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Yield
50%

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